![molecular formula C25H24N2O B11993871 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] CAS No. 303059-80-5](/img/structure/B11993871.png)
2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]
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Overview
Description
2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] is a spirocyclic compound featuring a pyrazolo[1,5-c][1,3]oxazine core fused to a benzo ring, with a naphthalen-2-yl substituent at position 2 and a spiro-linked cyclohexane ring at position 3. The naphthalene moiety likely enhances hydrophobicity and π-π stacking interactions compared to simpler aryl substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrazole Ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Spirocyclization: The pyrazole intermediate is then subjected to a spirocyclization reaction with a suitable cyclohexanone derivative under acidic or basic conditions.
Oxazine Formation: The final step involves the formation of the oxazine ring, which can be accomplished through a cyclization reaction involving an appropriate aldehyde or ketone and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene and pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior under different chemical conditions.
Biology and Medicine
In biological and medicinal research, 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] is investigated for its potential pharmacological activities. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may lend itself to applications in organic electronics or as a component in advanced polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological targets. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it might interfere with DNA replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Substituent Effects: Naphthalene vs. Phenyl: The naphthalen-2-yl group in the target compound increases molecular weight and hydrophobicity compared to phenyl analogs (e.g., 318.41 g/mol for phenyl vs. ~357.45 g/mol for naphthalene) . This substitution may enhance binding to hydrophobic pockets in biological targets. Brominated analogs () are prioritized in medicinal chemistry for their enhanced binding via halogen bonds . Heterocyclic Modifications: Piperidine () or pyridine () substitutions introduce basic nitrogen atoms, improving solubility and pharmacokinetic profiles. The pyridyl derivatives in exhibit anticancer activity, with compliance to Lipinski’s rules (molecular weight <500, H-bond donors/acceptors ≤5/10) .
Synthetic Methodologies :
- Biological Activities: Antimicrobial: Spiro compounds with indolinone moieties () show antibacterial activity (MIC: 50 μg/mL) against Staphylococcus aureus and antifungal activity against Candida albicans (MIC: 250 μg/mL) . Anticancer: Pyridyl-substituted derivatives () demonstrate promising activity, likely due to improved bioavailability and target engagement .
Biological Activity
The compound 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] is a complex organic molecule characterized by its unique structural features. This compound is of significant interest in medicinal chemistry due to its potential biological activities linked to its intricate arrangement of heterocycles and aromatic systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] is C18H18N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The compound features a naphthalene moiety linked to a spiro structure that incorporates both pyrazole and oxazine rings. This structural complexity suggests multiple potential interactions with biological targets.
Structural Features
Feature | Description |
---|---|
Naphthalene moiety | Provides aromatic stability and potential for π-π interactions. |
Pyrazole ring | Known for biological activity; may interact with various receptors. |
Oxazine ring | Contributes to heterocyclic properties and potential reactivity. |
Pharmacological Properties
Research into the biological activity of this compound indicates several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of nitrogen-containing heterocycles may confer antibacterial or antifungal activity.
- Neuroprotective Effects : The structural components may interact with neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.
The mechanisms through which 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The spiro structure may allow for binding to active sites on enzymes.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways.
Further studies are needed to confirm these hypotheses and clarify the specific pathways involved.
Antitumor Activity Study
A study conducted on the cytotoxic effects of 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] against human cancer cell lines demonstrated significant inhibitory effects. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines using an MTT assay.
Results Summary
Cell Line | IC50 (µM) | Description |
---|---|---|
MCF-7 | 15.4 | Significant cytotoxicity observed |
A549 | 22.7 | Moderate cytotoxicity |
Antimicrobial Activity Study
In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains including E. coli and S. aureus. Results indicated that the compound exhibited notable antibacterial activity.
Results Summary
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Properties
CAS No. |
303059-80-5 |
---|---|
Molecular Formula |
C25H24N2O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C25H24N2O/c1-6-14-25(15-7-1)27-23(21-10-4-5-11-24(21)28-25)17-22(26-27)20-13-12-18-8-2-3-9-19(18)16-20/h2-5,8-13,16,23H,1,6-7,14-15,17H2 |
InChI Key |
RGCGDKCMNBABJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6O2 |
Origin of Product |
United States |
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